Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid
Description
Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid is a brominated aromatic amino acid derivative characterized by a phenyl ring substituted with a bromine atom at the 3-position and a hydroxyl group at the 4-position. The molecule features an α-amino acetic acid backbone, conferring zwitterionic properties.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) |
InChI Key |
UIEIWONPBWLZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid typically involves the bromination of 4-hydroxyphenylacetic acid followed by the introduction of an amino group. One common method includes the following steps:
Bromination: 4-hydroxyphenylacetic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3-bromo-4-oxo-phenylacetic acid.
Reduction: 3-amino-4-hydroxy-phenylacetic acid.
Substitution: 3-azido-4-hydroxy-phenylacetic acid.
Scientific Research Applications
Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural features and properties of Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid and its analogs:
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound enhances solubility in polar solvents compared to analogs with halogens (Br, F) or methoxy groups. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid () exhibits greater lipophilicity due to the OCH₃ group .
- Acidity: The α-amino group and hydroxyl substituent contribute to zwitterionic behavior, with the hydroxyl (pKa ~10) and amino groups (pKa ~9) influencing pH-dependent solubility .
Electronic and Steric Effects
- Electron-Withdrawing Effects : Bromine’s electronegativity deactivates the aromatic ring, directing electrophilic substitution to specific positions. In contrast, the hydroxyl group’s electron-donating nature (+M effect) activates the ring, creating a unique electronic profile in the target compound .
- Steric Hindrance: The bulkier bromine atom (vs. Cl or F) may hinder interactions in biological systems or synthetic reactions. For instance, Amino-(2-Chloro-Phenyl)-Acetic Acid () shows distinct reactivity due to smaller Cl substituents .
Biological Activity
Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid, a compound featuring both amino and phenolic functional groups, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article synthesizes current research findings regarding its biological activity, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic implications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring. This configuration contributes to its biological activity through various mechanisms such as enzyme inhibition and interaction with microbial cell walls.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, closely related to this compound, exhibit significant antimicrobial properties against drug-resistant pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against various pathogens:
| Compound ID | Pathogen | MIC (µg/mL) |
|---|---|---|
| 2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |
| 16 | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |
| 14 | Drug-resistant Candida auris | 8 - 64 |
| 30 | Escherichia coli | 16 |
| 37 | Klebsiella pneumoniae | >64 |
These findings indicate that compounds with the 4-hydroxyphenyl moiety possess a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains .
The antimicrobial efficacy of these compounds is largely attributed to their ability to inhibit key enzymes involved in peptidoglycan synthesis in bacterial cell walls. Specifically, they target the MurA-F pathway, which is crucial for the integrity of bacterial cell walls. The incorporation of heterocyclic substituents has been shown to enhance this activity further, indicating a structure-activity relationship that warrants deeper investigation .
Case Studies
Case Study 1: ESKAPE Pathogens
A study investigated a library of amino acid derivatives against ESKAPE pathogens—bacteria recognized for their multidrug resistance. Among the tested derivatives, those containing the phenolic moiety exhibited selective inhibition against MRSA and vancomycin-resistant Enterococcus faecalis. The results underscored the potential of these compounds as novel antimicrobial agents .
Case Study 2: Fungal Resistance
In another investigation focused on antifungal activity, several derivatives were tested against Candida auris, a notorious multidrug-resistant fungal pathogen. The study revealed that specific modifications in the chemical structure significantly influenced antifungal potency, with some derivatives demonstrating MIC values as low as 8 µg/mL .
Pharmacological Properties
In silico studies have indicated favorable pharmacokinetic properties for these compounds, suggesting good absorption, distribution, metabolism, and excretion (ADME) profiles. This positions them as promising candidates for further development in clinical settings targeting resistant microbial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
